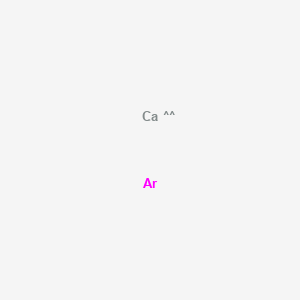

Argon;calcium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Argon;calcium is a compound that combines the noble gas argon with the alkaline earth metal calcium. Argon is a colorless, odorless, and tasteless gas that is chemically inert under most conditions . Calcium is a reactive metal that plays a vital role in various biological and chemical processes . The combination of these two elements results in a compound with unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions: Argon;calcium can be synthesized by heating nitrogen gas from the atmosphere with hot calcium. The calcium reacts with nitrogen to form calcium nitride, leaving behind a small amount of argon as an impurity .

Industrial Production Methods: Argon is industrially extracted from liquid air through fractional distillation. This process involves cooling air to very low temperatures, allowing different components to be separated based on their boiling points . Calcium is typically produced by the electrolysis of molten calcium chloride.

Types of Reactions:

Oxidation: Calcium readily reacts with oxygen to form calcium oxide.

Reduction: Calcium can reduce other metal oxides to their respective metals.

Substitution: Calcium can participate in substitution reactions, replacing other metals in compounds.

Common Reagents and Conditions:

Oxidation: Oxygen gas at room temperature.

Reduction: High temperatures and the presence of metal oxides.

Substitution: Aqueous solutions of metal salts.

Major Products Formed:

Oxidation: Calcium oxide.

Reduction: Pure metals and calcium oxide.

Substitution: Calcium salts and displaced metals.

科学的研究の応用

Chemistry: Argon is used as an inert atmosphere for various chemical reactions, preventing unwanted side reactions . Calcium is used in the synthesis of various compounds and as a reducing agent.

Biology: Calcium plays a crucial role in cellular signaling, muscle contraction, and bone health . Argon has been studied for its potential neuroprotective effects .

Medicine: Calcium supplements are used to treat calcium deficiencies and related conditions . Argon is being researched for its potential therapeutic applications in neuroprotection .

Industry: Argon is used in welding, lighting, and as a protective atmosphere for high-temperature processes . Calcium is used in the production of metals, cement, and as a reducing agent in various industrial processes.

作用機序

Argon: Argon exerts its effects by acting as an inert gas, providing a protective atmosphere that prevents unwanted chemical reactions . It has also been proposed that argon triggers gamma-aminobutyric acid (GABA) neurotransmission by acting at the benzodiazepine binding site .

Calcium: Calcium plays a vital role in signal transduction pathways, muscle contraction, and bone health. It acts by binding to various proteins and enzymes, regulating their activity .

類似化合物との比較

Helium: Another noble gas with similar inert properties.

Neon: A noble gas used in lighting and signs.

Magnesium: An alkaline earth metal with similar chemical reactivity to calcium.

Uniqueness: Argon;calcium is unique due to the combination of an inert noble gas with a highly reactive metal. This combination allows for unique applications in providing inert atmospheres and participating in various chemical reactions.

特性

CAS番号 |

72052-60-9 |

|---|---|

分子式 |

ArCa |

分子量 |

80.0 g/mol |

IUPAC名 |

argon;calcium |

InChI |

InChI=1S/Ar.Ca |

InChIキー |

AKNVAXXQMDFXBI-UHFFFAOYSA-N |

正規SMILES |

[Ar].[Ca] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)